molecular formula C16H19NO3S B12622947 Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate CAS No. 918444-59-4

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

Cat. No.: B12622947
CAS No.: 918444-59-4
M. Wt: 305.4 g/mol
InChI Key: QCNDMTWLHWRJRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenoxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate typically involves the reaction of 3-tert-butylphenol with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromo-thiazole compound, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and thiazole ring enhances its potential for diverse applications in research and industry.

Properties

CAS No.

918444-59-4

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 2-(3-tert-butylphenoxy)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H19NO3S/c1-5-19-14(18)13-10-21-15(17-13)20-12-8-6-7-11(9-12)16(2,3)4/h6-10H,5H2,1-4H3

InChI Key

QCNDMTWLHWRJRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)OC2=CC=CC(=C2)C(C)(C)C

Origin of Product

United States

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